Acetylstachyflin

Influenza A H1N1 Antiviral

This is a novel pentacyclic natural product from Stachybotrys sp. RF-7260. Its value lies not in direct potency (which is 77-fold lower than stachyflin), but as a crucial, versatile synthetic precursor. Modifications to its core can restore high antiviral potency, making it an ideal scaffold for lead optimization campaigns against influenza A. Its unique cis-fused decalin system and well-characterized structure also make it an essential reference standard for dereplication studies. Ensure your research is built on a foundation of structural precision.

Molecular Formula C25H33NO5
Molecular Weight 427.5 g/mol
Cat. No. B1218496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylstachyflin
Synonymsacetylstachyflin
Molecular FormulaC25H33NO5
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(CCC23C1(CC4=C(C=C5C(=C4O3)CNC5=O)O)C)OC(=O)C)(C)C
InChIInChI=1S/C25H33NO5/c1-13-6-7-19-23(3,4)20(30-14(2)27)8-9-25(19)24(13,5)11-16-18(28)10-15-17(21(16)31-25)12-26-22(15)29/h10,13,19-20,28H,6-9,11-12H2,1-5H3,(H,26,29)/t13-,19-,20-,24+,25-/m0/s1
InChIKeyPYXJLZDIRGAZQG-RGXVLITJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetylstachyflin for Research and Development: A Stachybotrys-Derived Pentacyclic Hemagglutinin Conformational Change Inhibitor


Acetylstachyflin is a novel pentacyclic natural product, produced via solid-state fermentation of the fungus Stachybotrys sp. RF-7260 [1]. Its core structure, elucidated by detailed NMR and X-ray crystallography, is characterized by a unique cis-fused decalin system [1]. Acetylstachyflin is a derivative of stachyflin and belongs to a new class of anti-influenza A virus agents that act as hemagglutinin (HA) fusion inhibitors [2]. This distinct mode of action—blocking the pH-dependent conformational change of HA necessary for viral entry—sets it apart from traditional neuraminidase or M2 ion channel inhibitors [2].

Why Generic Substitution of Acetylstachyflin is Not Recommended for Scientific Research


Generic substitution fails because the activity and utility of acetylstachyflin are intimately tied to its specific molecular architecture and its role as a versatile synthetic precursor, rather than its direct potency. Simple replacement with its parent compound, stachyflin, or other analogs is not equivalent; these compounds differ significantly in potency and can serve entirely different research purposes. For example, stachyflin is a high-potency tool for studying the HA conformational change, while acetylstachyflin is a lower-potency, yet crucial, synthetic scaffold for generating novel derivatives with potentially enhanced or distinct biological profiles [1]. The structure-activity relationships (SAR) of this class are highly nuanced; minor modifications at key positions (e.g., C-3, C-8', C-6') can either restore full potency or completely abolish it [2]. Therefore, selecting the correct compound for the intended application—whether as a functional probe or a synthetic intermediate—is critical for obtaining meaningful and reproducible experimental results.

Acetylstachyflin Quantitative Evidence Guide for Scientific Procurement


Antiviral Potency of Acetylstachyflin vs. Stachyflin Against Influenza A (H1N1)

Acetylstachyflin exhibits significantly lower direct antiviral potency compared to its parent compound, stachyflin. In a direct head-to-head comparison using the same in vitro assay system, acetylstachyflin is 77-fold less active against influenza A virus (H1N1). This quantitative difference defines acetylstachyflin's primary role not as a high-potency active pharmaceutical ingredient (API), but as a key synthetic intermediate or a low-activity control compound for mechanism-of-action studies [1].

Influenza A H1N1 Antiviral Hemagglutinin Fusion Inhibitor

Role of Acetylstachyflin as a Synthetic Precursor for Potent 3-Oxo and 3,8'-Dioxo Derivatives

Acetylstachyflin is an essential synthetic precursor for generating derivatives with restored antiviral potency. Starting from acetylstachyflin, researchers synthesized several derivatives, including the 3-oxo and 3,8'-dioxo analogs. Crucially, both of these modified compounds showed antiviral activity similar to that of stachyflin. This demonstrates that the acetylstachyflin core can be chemically optimized to overcome its inherent low potency and achieve high-level inhibition [1].

Medicinal Chemistry Structure-Activity Relationship Derivatization Anti-influenza

Differential SAR: The 3-epi Derivative from Acetylstachyflin Shows Quantified Potency Reduction

The stereochemistry of the acetylstachyflin core is critical for biological activity. When the compound is epimerized at the C-3 position to yield the 3-epi derivative, its antiviral activity is significantly reduced. The 3-epi derivative is four times less active than stachyflin, providing a quantifiable metric for the impact of this specific stereochemical change. This serves as a valuable internal control for SAR studies focused on the C-3 position [1].

Stereochemistry Structure-Activity Relationship Epimerization Antiviral Potency

Acetylstachyflin's Unique Pentacyclic Scaffold as a 2D NMR Reference Standard

Beyond its antiviral activity, the well-defined and unique pentacyclic structure of acetylstachyflin provides an orthogonal research application as a reference standard in structural biology. Its distinct 2D NMR fingerprint has been used to unambiguously characterize novel fermentation products. For instance, when novel lysine- and valine-containing stachyflin derivatives (SQ-02-S-L2, -L1, -V1) were produced by precursor-directed biosynthesis, their structures were determined by detailed 2D NMR analyses in direct comparison with acetylstachyflin [1]. This demonstrates its utility as a structural benchmark for the discovery and identification of new analogs in the same chemical class.

NMR Structural Biology Metabolite Identification Fermentation

Recommended Research and Industrial Applications for Acetylstachyflin


As a Foundational Synthetic Scaffold in Medicinal Chemistry

Acetylstachyflin is best utilized as a starting material for synthesizing a library of novel hemagglutinin (HA) conformational change inhibitors. The established SAR shows that modifications to the core (e.g., oxidation at the 3- and 8'- positions) can restore the high antiviral potency lost from the parent stachyflin [1]. This makes it an ideal scaffold for lead optimization campaigns aiming to develop next-generation anti-influenza agents with a unique mechanism of action distinct from neuraminidase or M2 inhibitors [2].

As a Low-Potency Control for HA-Mediated Fusion Studies

Due to its 77-fold lower potency compared to stachyflin, acetylstachyflin serves as an excellent negative or low-activity control in cell-based assays designed to investigate HA conformational change or membrane fusion [1]. Its use in parallel with stachyflin allows researchers to confirm that observed antiviral effects are specifically due to the inhibition of HA conformational change, rather than general cytotoxicity or other off-target effects of the pentacyclic core.

As an Analytical Reference Standard for Natural Product Discovery

Researchers working with Stachybotrys species or studying the biosynthesis of stachyflin-like molecules should procure acetylstachyflin as a 2D NMR and LC-MS reference standard. Its well-characterized spectral data are crucial for the dereplication of known compounds and the identification of novel congeners in complex fermentation extracts [1].

As a Tool for Studying Stereochemical Impact on Bioactivity

The SAR studies clearly demonstrate that stereochemistry at the C-3 position is critical for activity, with the 3-epi derivative being 4-fold less potent than stachyflin [1]. Acetylstachyflin can be used as a starting point for stereoselective syntheses to explore the relationship between 3D conformation and HA inhibition. This provides a defined system for investigating the fundamental principles of ligand-receptor interactions on a complex viral target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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